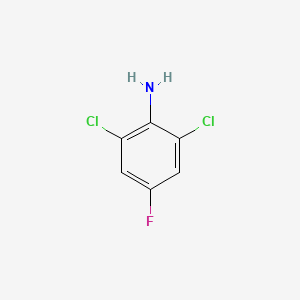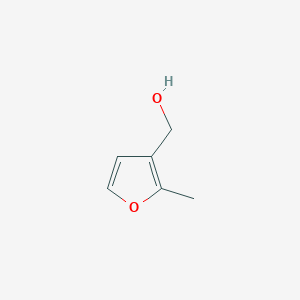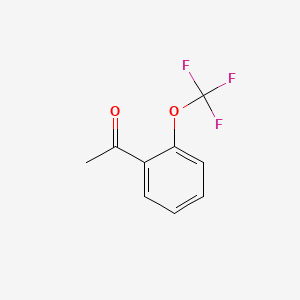
2,6-Dichlor-4-fluoranilin
Übersicht
Beschreibung
2,6-Dichloro-4-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It appears as a white to light yellow crystalline solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound consists of a benzene ring substituted with two chlorine atoms and one fluorine atom at different positions, making it a valuable building block in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-fluoroaniline has several applications in scientific research:
Wirkmechanismus
Mode of Action
It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of halogens (chlorine and fluorine) in the compound may influence its reactivity and interaction with its targets.
Biochemical Pathways
Anilines can participate in various biochemical processes, including the formation of schiff bases and other complex structures . The compound’s influence on these pathways can lead to downstream effects, which require further investigation.
Action Environment
The action of 2,6-Dichloro-4-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-4-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2,6-Dichloro-4-fluoroaniline and these enzymes involves binding to the active site, leading to a decrease in enzyme activity. Additionally, this compound can form adducts with proteins, potentially altering their function and stability .
Cellular Effects
The effects of 2,6-Dichloro-4-fluoroaniline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,6-Dichloro-4-fluoroaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression related to cell survival and apoptosis. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluoroaniline exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, 2,6-Dichloro-4-fluoroaniline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-fluoroaniline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,6-Dichloro-4-fluoroaniline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as persistent enzyme inhibition and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluoroaniline vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the safety and efficacy of 2,6-Dichloro-4-fluoroaniline .
Metabolic Pathways
2,6-Dichloro-4-fluoroaniline is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolic pathways include hydroxylation, dechlorination, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of 2,6-Dichloro-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to different cellular compartments, such as the cytoplasm and nucleus. The distribution is influenced by factors like lipophilicity and the presence of binding proteins that facilitate its movement across cellular membranes. This distribution pattern affects the localization and accumulation of 2,6-Dichloro-4-fluoroaniline, thereby influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluoroaniline plays a crucial role in its activity and function. The compound can localize to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of 2,6-Dichloro-4-fluoroaniline can affect its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-fluoroaniline typically involves the following steps:
Fluorination: The organic phase obtained from the nitration reaction undergoes fluorination to yield the desired nitro compounds.
Industrial Production Methods: Industrial production of 2,6-Dichloro-4-fluoroaniline often involves the co-production method, where ortho-dichlorobenzene is used as a raw material. This method includes nitration, fluorination, and reduction steps, followed by separation and purification processes to obtain high yields of the target compound .
Analyse Chemischer Reaktionen
2,6-Dichloro-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or iron powder in the presence of acids.
Major Products:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-trifluoromethyl aniline
- 2,6-Dichloro-4-(trifluoromethoxy)aniline
- 2,6-Dichloro-3,5-dimethoxyaniline
Comparison: 2,6-Dichloro-4-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which enhances its reactivity and stability compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and ability to penetrate biological membranes, making it more effective in biological applications .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYKCFMKMZTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378834 | |
| Record name | 2,6-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-19-4 | |
| Record name | 2,6-Dichloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-fluorobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-fluorobenzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7C2958V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)












